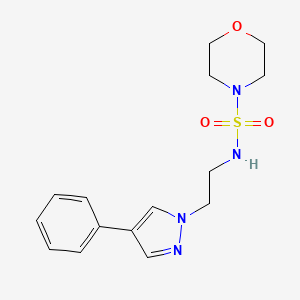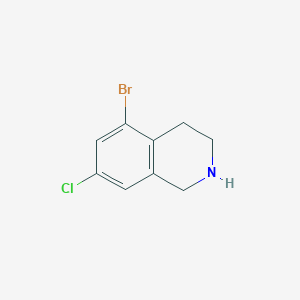
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, commonly referred to as PEP1, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. PEP1 is a highly specific inhibitor of the protein-protein interaction between two key proteins, Hsp90 and Cdc37, which are involved in the regulation of a wide range of cellular processes.
Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide Compounds as Antibiotics and Beyond
Sulfonamide compounds, recognized for their bacteriostatic properties, have significantly impacted the therapy of bacterial infections. Their discovery predates the introduction of penicillin and includes a range of clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research expands their application beyond antibacterial use, including as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This diversity underscores the adaptability and ongoing relevance of sulfonamides in addressing complex health issues (Gulcin & Taslimi, 2018).
Antioxidant Activity of Sulfonamides
Analytical Methods for Determining Antioxidant Activity
The study of antioxidants, including sulfonamides, spans various fields from food engineering to medicine. A review of methods used to determine antioxidant activity illustrates the complexity and importance of accurately assessing these compounds' effects. Techniques like the ORAC and HORAC tests highlight the chemical reactions underlying antioxidant evaluation, emphasizing the role of sulfonamides in these processes (Munteanu & Apetrei, 2021).
Pharmacological Significance of Morpholine and Pyrans Derivatives
Broad Spectrum of Pharmacological Profiles
Morpholine derivatives, which feature a morpholine ring, have shown a broad spectrum of pharmacological activities. Their use in drug design for cancer, glaucoma, inflammation, and dandruff treatments highlights the compound's versatility and importance in scientific research and pharmaceutical development (Asif & Imran, 2019).
Environmental Impact and Health Implications
Effects of Sulfonamides in the Environment on Human Health
The presence of sulfonamides in the environment, primarily derived from agricultural activities, poses potential hazards to human health by altering microbial populations. This global health concern emphasizes the need for effective management and reduction of environmental sulfonamide contamination to mitigate risks to human health (Baran et al., 2011).
Propiedades
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c20-23(21,19-8-10-22-11-9-19)17-6-7-18-13-15(12-16-18)14-4-2-1-3-5-14/h1-5,12-13,17H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGVGNQLPJNURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)


![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)
![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)
